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Abstract

DA-1241 is a novel, orally administered small-molecule agonist for the G-protein-coupled
receptor 119 (GPR119).[1][2] Predominantly expressed in pancreatic -cells and intestinal
enteroendocrine L-cells, GPR119 has emerged as a promising therapeutic target for type 2
diabetes (T2D) and metabolic dysfunction-associated steatohepatitis (MASH).[1][3][4]
Activation of GPR119 by DA-1241 stimulates the release of key incretin hormones and gut
peptides, including glucagon-like peptide-1 (GLP-1), glucose-dependent insulinotropic
polypeptide (GIP), and peptide YY (PYY).[5][6][7][8][9][10][11] This targeted action initiates a
cascade of metabolic benefits, including improved glucose homeostasis, enhanced insulin
secretion, reduced liver inflammation, and favorable effects on lipid metabolism.[5][8][9] This
document provides a comprehensive technical overview of the mechanism of action of DA-
1241, its quantified impact on gut peptide release based on available preclinical and clinical
data, and the experimental protocols utilized in these assessments.

Core Mechanism of Action: GPR119 Agonism

DA-1241 functions as a potent agonist of GPR119, a Class A G-protein-coupled receptor.[1][3]
GPR119 is highly expressed in the enteroendocrine L-cells of the gastrointestinal tract and the
insulin-secreting B-cells of the pancreas.[1][4] The therapeutic effects of DA-1241 are primarily
mediated through its action on intestinal L-cells.
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Upon oral administration, DA-1241 binds to and activates GPR119 on the surface of these L-
cells. This activation is believed to stimulate the Gas subunit of the G-protein complex, leading
to an increase in intracellular cyclic AMP (CAMP) levels. The rise in cAMP triggers downstream
signaling pathways that culminate in the exocytosis and release of stored gut peptide granules
containing GLP-1, GIP, and PYY into circulation.[5][6][7]
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Caption: DA-1241 signaling pathway in intestinal L-cells.
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The released peptides then exert their well-documented downstream metabolic effects. GLP-1
and GIP act as incretins, potentiating glucose-dependent insulin secretion from pancreatic 3-
cells.[1][12] GLP-1 also suppresses glucagon secretion, slows gastric emptying, and promotes
satiety.[13][14] PYY contributes to reduced food intake and delayed gastric emptying.[15][16]

Quantitative Data on Gut Peptide Release

Data from preclinical studies have consistently demonstrated the efficacy of DA-1241 in
stimulating gut peptide secretion. While specific datasets from human clinical trials focusing on
peptide levels are not fully detailed in public releases, preclinical findings provide a strong
foundation.

Table 1: Preclinical Efficacy of DA-1241 in Diabetic
Mouse Models

Treatment o
Parameter Model Result Citation
Group
Substantially
enhanced serum
High-Fat Diet GLP-1 levels
Serum GLP-1 (HFD)-fed DA-1241 during an oral [4]
C57BL/6J Mice glucose
tolerance test
(OGTT).
High-Fat Diet Decreased
Fasting Glucose (HFD)-fed DA-1241 fasting blood [41117]
C57BL/6J Mice glucose levels.
_ _ Improved oral
High-Fat Diet
Glucose glucose
(HFD)-fed DA-1241 [4]117]
Tolerance _ tolerance test
C57BL/6J Mice
(OGTT) results.
) ) Augmented
High-Fat Diet
) ) glucose-
Insulin Secretion (HFD)-fed DA-1241 [41[17]
dependent

C57BL/6J Mice

insulin release.
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Note: Specific quantitative values (e.g., pg/mL or fold-change) for peptide levels are not
provided in the referenced abstracts. The data indicates a significant and substantial increase.

Experimental Protocols & Methodologies

The evaluation of DA-1241's effect on gut peptide release involves both in vivo animal models
and in vitro cell-based assays.

Preclinical In Vivo Model: Diet-Induced Diabetic Mice

A common methodology involves the use of a diet-induced obesity and hyperglycemia model.

o Animal Model: C57BL/6J mice are fed a high-fat diet (HFD) for an extended period (e.g., 12
weeks) to induce a diabetic phenotype.[4][17]

e Drug Administration: DA-1241 is administered orally to the HFD-fed mice.[18]

o Glucose Tolerance Testing: An oral glucose tolerance test (OGTT) is performed. Following a
fasting period, a bolus of glucose is administered orally.

e Blood Sampling & Peptide Measurement: Blood samples are collected at various time points
after the glucose challenge. Serum is isolated and analyzed for insulin and GLP-1 levels,
typically using commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kits.[4]
[17]

o Control Groups: A placebo-treated HFD-fed group and a standard diet-fed group are used as
controls.

Model Induction Treatment & Challenge Analysis
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Caption: In vivo experimental workflow for assessing DA-1241.
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In Vitro Cell-Based Assays

To investigate direct effects on cellular mechanisms, various cell lines are utilized.

e Pancreatic B-Cells: Insulinoma cell lines (e.g., INS-1E) and isolated mouse pancreatic islets
are used to determine if DA-1241 directly stimulates insulin secretion.[4][19] Assays for
glucose-stimulated insulin secretion (GSIS) are performed, where cells are exposed to low
and high glucose concentrations with or without DA-1241.[19] Studies have shown DA-1241
does not directly increase insulin secretion in these cells, supporting the conclusion that its
effect is mediated via gut peptide release.[4][17][19]

o Hepatocytes: Liver cell lines (e.g., HepG2) are used to evaluate the downstream effects of
DA-1241 on hepatic processes like gluconeogenesis.[4][19]

Clinical Development and Broader Implications

DA-1241 has progressed to Phase 2a clinical trials for the treatment of MASH.[3][7] In these
trials, DA-1241 was administered orally at doses of 50mg and 100mg.[7] The primary
endpoints focused on liver health markers, such as the reduction in alanine transaminase (ALT)
levels, and glycemic control, measured by Hemoglobin Alc (HbAlc).[3][7]

The significant reductions in ALT and HbAlc observed in these trials are consistent with the
known mechanism of action.[7] The release of GLP-1, GIP, and PYY contributes to improved
glucose control (lowering HbAlc) and has beneficial effects on liver inflammation and lipid
metabolism, which are key drivers of MASH pathology.[3][5][18] The combination of DA-1241
with other agents, such as DPP-4 inhibitors (e.g., sitagliptin), is also being explored to
potentiate its effects by preventing the degradation of the released GLP-1 and GIP.[3][8]

Conclusion

DA-1241 represents a targeted therapeutic approach that leverages the physiological role of
the GPR119 receptor to enhance the secretion of endogenous gut peptides. By stimulating the
release of GLP-1, GIP, and PYY, DA-1241 initiates a broad spectrum of beneficial metabolic
effects. Preclinical data robustly support its mechanism of action by demonstrating a significant
increase in GLP-1 secretion, leading to improved glycemic control. While detailed quantitative
data on peptide levels from human trials are awaited, the positive outcomes in clinical
endpoints for MASH and T2D provide strong validation for this mechanism. The continued

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b15605608?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8987681/
https://www.e-dmj.org/journal/view.php?doi=10.4093/dmj.2021.0056
https://www.benchchem.com/product/b15605608?utm_src=pdf-body
https://www.e-dmj.org/journal/view.php?doi=10.4093/dmj.2021.0056
https://www.benchchem.com/product/b15605608?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8987681/
https://www.researchgate.net/publication/358007844_DA-1241_a_Novel_GPR119_Agonist_Improves_Hyperglycaemia_by_Inhibiting_Hepatic_Gluconeogenesis_and_Enhancing_Insulin_Secretion_in_Diabetic_Mice
https://www.e-dmj.org/journal/view.php?doi=10.4093/dmj.2021.0056
https://www.benchchem.com/product/b15605608?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8987681/
https://www.e-dmj.org/journal/view.php?doi=10.4093/dmj.2021.0056
https://www.benchchem.com/product/b15605608?utm_src=pdf-body
https://www.pharmabiz.com/NewsDetails.aspx?aid=168266&sid=2
https://www.prnewswire.com/news-releases/metavia-announces-positive-top-line-results-from-its-phase-2a-clinical-trial-of-da-1241-in-patients-with-presumed-mash-302334346.html
https://www.benchchem.com/product/b15605608?utm_src=pdf-body
https://www.prnewswire.com/news-releases/metavia-announces-positive-top-line-results-from-its-phase-2a-clinical-trial-of-da-1241-in-patients-with-presumed-mash-302334346.html
https://www.pharmabiz.com/NewsDetails.aspx?aid=168266&sid=2
https://www.prnewswire.com/news-releases/metavia-announces-positive-top-line-results-from-its-phase-2a-clinical-trial-of-da-1241-in-patients-with-presumed-mash-302334346.html
https://www.prnewswire.com/news-releases/metavia-announces-positive-top-line-results-from-its-phase-2a-clinical-trial-of-da-1241-in-patients-with-presumed-mash-302334346.html
https://www.pharmabiz.com/NewsDetails.aspx?aid=168266&sid=2
https://www.prnewswire.com/news-releases/neurobo-pharmaceuticals-da-1241-in-combination-with-semaglutide-improves-liver-fibrosis-and-demonstrates-additive-hepatoprotective-effects-in-pre-clinical-mash-models-compared-to-either-treatment-alone-302152170.html
https://www.tandfonline.com/doi/full/10.1080/13543784.2024.2388592
https://www.benchchem.com/product/b15605608?utm_src=pdf-body
https://www.pharmabiz.com/NewsDetails.aspx?aid=168266&sid=2
https://www.biospace.com/neurobo-pharmaceuticals-reports-positive-pre-clinical-safety-data-of-da-1241-in-combination-with-sitagliptin-and-opens-enrollment-for-part-2-of-its-phase-2a-clinical-trial-evaluating-da-1241-for-the-treatment-of-mash
https://www.benchchem.com/product/b15605608?utm_src=pdf-body
https://www.benchchem.com/product/b15605608?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15605608?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

development of DA-1241 holds significant promise for the treatment of complex metabolic
diseases.
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 To cite this document: BenchChem. [Technical Whitepaper: The Impact of DA-1241 on Gut
Peptide Release]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15605608#da-1241-s-impact-on-gut-peptide-release]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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